(2E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide
Overview
Description
(2E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C14H19NO2 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methoxypropyl)-3-(4-methylphenyl)acrylamide is 233.141578849 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermoresponsive Polymers
N-(3-Methoxypropyl) acrylamide (MPAM) has been explored in the realm of controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP) and reversible addition–fragmentation chain-transfer polymerization (RAFT). These methods aim to produce well-defined polymers with precise lower critical solution temperature (LCST) transitions. RAFT polymerization, in particular, has demonstrated effectiveness, yielding polymers with linear molecular weight progression, low polydispersity, and the ability to form block copolymers. The thermoresponsive behavior of poly(MPAM) in aqueous solutions exhibits cloud point temperatures (CPTs) between 73 and 92 °C, depending on the solution concentration. This temperature-responsive behavior makes MPAM-derived polymers potential candidates for applications in smart materials and bioengineering (Savelyeva, Li, & Maríc, 2015).
Corrosion Inhibition
Acrylamide derivatives, including ones structurally related to N-(3-methoxypropyl)-3-(4-methylphenyl)acrylamide, have been investigated for their effectiveness as corrosion inhibitors. Research focusing on copper in nitric acid solutions has shown that certain acrylamide derivatives can serve as efficient corrosion inhibitors. This is attributed to their ability to form a protective layer on the metal surface, significantly reducing corrosion rates. The effectiveness of these compounds is further supported by a combination of chemical and electrochemical methods, alongside theoretical computations using density functional theory (DFT) and Monte Carlo simulations (MC) (Abu-Rayyan et al., 2022).
Polymerization Control and Applications
The controlled polymerization of N-isopropylacrylamide, a compound with similarities to N-(3-methoxypropyl)-3-(4-methylphenyl)acrylamide, has been widely studied for its application in drug delivery and bioengineering. Techniques like RAFT polymerization enable the production of polymers with specific properties, such as thermoresponsiveness. This has significant implications for the development of smart drug delivery systems, where the polymer's behavior can be finely tuned to release drugs under specific conditions, thereby enhancing the efficacy and safety of treatment modalities (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).
Properties
IUPAC Name |
(E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-12-4-6-13(7-5-12)8-9-14(16)15-10-3-11-17-2/h4-9H,3,10-11H2,1-2H3,(H,15,16)/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYRZGKCQMDGAH-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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